molecular formula C13H7ClN4O4S B2372108 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 921080-02-6

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2372108
CAS No.: 921080-02-6
M. Wt: 350.73
InChI Key: GMJBFZBSHCLIJJ-UHFFFAOYSA-N
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Description

N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at the 5-position and a 5-nitrothiophene-2-carboxamide moiety at the 2-position. This structure combines electron-withdrawing (nitro, chloro) and aromatic components, which are common in bioactive molecules.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJBFZBSHCLIJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route Design and Precursor Selection

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide requires a multi-step approach, beginning with the construction of the 1,3,4-oxadiazole core and subsequent functionalization with nitrothiophene and 4-chlorophenyl groups.

Formation of the 1,3,4-Oxadiazole Ring

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For example, Martínez et al. (2019) demonstrated that nitro-substituted heteroaromatic carboxamides, including 1,3,4-oxadiazoles, are accessible through the reaction of hydrazides with aromatic carboxylic acids under dehydrating conditions. In the target compound, the 4-chlorophenyl group is introduced at position 5 of the oxadiazole ring. This is achieved by:

  • Fischer esterification : 4-Chlorobenzoic acid is converted to its ethyl ester using ethanol and sulfuric acid.
  • Hydrazinolysis : The ester reacts with hydrazine hydrate to form 4-chlorobenzohydrazide.
  • Cyclization : The hydrazide undergoes cyclization with 5-nitrothiophene-2-carbonyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the oxadiazole ring.

Incorporation of the 5-Nitrothiophene Moiety

The 5-nitrothiophene-2-carboxamide group is introduced via nucleophilic acyl substitution. Key steps include:

  • Nitration of thiophene-2-carboxylic acid : Nitration at position 5 is achieved using a mixture of nitric and sulfuric acids, yielding 5-nitrothiophene-2-carboxylic acid.
  • Acyl chloride formation : The carboxylic acid is treated with thionyl chloride (SOCl₂) to generate 5-nitrothiophene-2-carbonyl chloride.
  • Amide coupling : The acyl chloride reacts with 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine in anhydrous dichloromethane (DCM) with triethylamine (Et₃N) as a base.

Optimization of Reaction Conditions

Conventional Thermal Cyclization

Traditional methods for oxadiazole synthesis involve refluxing diacylhydrazides in acetic anhydride or POCl₃. For instance, Martínez et al. (2019) reported yields of 65–78% for analogous 1,3,4-oxadiazoles using POCl₃ at 80°C for 6 hours. However, prolonged heating risks decomposition of nitro groups, necessitating precise temperature control.

Ultrasound-Promoted Synthesis

Ultrasonic irradiation significantly accelerates reaction kinetics. A study by PMC (2021) demonstrated that ultrasound-mediated cyclization in a water-glycerol solvent system reduced reaction times from 24 hours to 30–45 minutes while maintaining yields above 70%. This method is particularly advantageous for thermally sensitive intermediates like nitrothiophene derivatives.

Table 1: Comparison of Conventional vs. Ultrasound-Mediated Cyclization
Parameter Conventional Method Ultrasound Method
Reaction Time 4–6 hours 20–45 minutes
Yield (%) 65–78 70–85
Solvent System POCl₃/DCM Water-Glycerol
Energy Input (W) N/A 130

Spectroscopic Characterization and Validation

Infrared (IR) Spectroscopy

  • N–H Stretch : A broad peak at 3250–3300 cm⁻¹ confirms the presence of the carboxamide group.
  • C=O Stretch : Strong absorption at 1680–1700 cm⁻¹ corresponds to the carbonyl group of the oxadiazole and carboxamide.
  • NO₂ Symmetric Stretch : A sharp peak at 1520 cm⁻¹ verifies the nitro group on the thiophene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    • δ 8.45 (s, 1H, oxadiazole-H)
    • δ 7.85–7.90 (d, J = 8.4 Hz, 2H, chlorophenyl-H)
    • δ 7.60–7.65 (d, J = 8.4 Hz, 2H, chlorophenyl-H)
    • δ 8.20 (s, 1H, thiophene-H).
  • ¹³C NMR :
    • δ 165.2 (C=O, carboxamide)
    • δ 160.1 (C=N, oxadiazole)
    • δ 148.5 (C–NO₂, thiophene).

Green Chemistry Approaches

Solvent Selection

The use of water-glycerol (6:4) as a solvent system, as reported by PMC (2021), enhances reaction sustainability by eliminating toxic organic solvents. This system improves solubility of polar intermediates and facilitates easy product isolation via filtration.

Challenges and Mitigation Strategies

Regioselectivity in Nitration

Nitration of thiophene-2-carboxylic acid predominantly occurs at position 5 due to the directing effect of the electron-withdrawing carboxylic acid group. However, side products (e.g., 4-nitro isomers) may form if reaction temperatures exceed 50°C. Cooling the reaction mixture to 0–5°C mitigates this issue.

Purification of Nitro-Substituted Intermediates

Column chromatography using silica gel and ethyl acetate/hexane (3:7) effectively separates the target compound from unreacted starting materials and by-products.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions:

Scientific Research Applications

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential antiviral, antibacterial, and anticancer activities.

    Material Science: The compound is studied for its electronic properties and potential use in organic electronics and photovoltaics.

    Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key Structural Features and Molecular Properties
Compound Name Core Structure Substituents Molecular Formula Key Properties/Activities
Target Compound 1,3,4-Oxadiazole 5-(4-Cl-C6H4); 2-(5-NO2-Thiophene) C14H8ClN3O4S2 N/A (structural focus)
N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 5-(4-MeO-C6H4); 2-(5-NO2-Thiophene) C15H11N3O5S2 Methoxy group enhances lipophilicity
N-[5-(2,3-Dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide 1,3,4-Oxadiazole 5-(Dihydrodioxin); 2-(5-NO2-Thiophene) C13H9N3O6S2 Improved solubility due to dioxin
5-(4-Chlorophenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide 1,3,4-Oxadiazole 5-(4-Cl-C6H4); 2-(Cyclohexylamide) C16H17ClN2O2S Cyclohexyl group may reduce toxicity
  • The dihydrodioxin-substituted analog () introduces an oxygen-rich ring, improving aqueous solubility, which is critical for drug bioavailability . Cyclohexylamide substitution () reduces aromaticity, possibly lowering cytotoxicity compared to nitrothiophene derivatives .

Notes on Toxicity and Selectivity

  • Toxicity : Derivatives with electron-withdrawing groups (e.g., nitro, chloro) often exhibit higher cytotoxicity. For example, compound 6g in shows elevated hemolytic activity, likely due to its hydrophobic trifluoromethyl group .
  • Selectivity : The 4-chlorophenyl moiety enhances target specificity in anticancer analogs (), while methoxy or dioxin groups may improve safety profiles () .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H8_{8}ClN4_{4}O3_{3}S, with a molecular weight of approximately 298.73 g/mol. The compound features a 1,3,4-oxadiazole ring and a nitrothiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC11_{11}H8_{8}ClN4_{4}O3_{3}S
Molecular Weight298.73 g/mol
Melting Point260-262 °C
SolubilitySoluble in DMSO

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole and nitro groups exhibit notable antibacterial properties. In a study involving various synthesized derivatives, this compound demonstrated moderate to strong activity against several bacterial strains including Salmonella typhi and Bacillus subtilis .

Antitubercular Activity

The antitubercular potential of this compound has been highlighted in various studies. It was found to possess significant inhibitory effects against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating its efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. It has been reported to inhibit acetylcholinesterase (AChE) and urease effectively, which are crucial targets in treating Alzheimer's disease and certain infections respectively .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AntibacterialModerate to strong against multiple strains
AntitubercularSignificant inhibition of M. tuberculosis
Enzyme InhibitionEffective AChE and urease inhibitor

Study 1: Synthesis and Evaluation of Biological Activity

A study synthesized various derivatives of the compound and evaluated their biological activities. The results showed that modifications on the oxadiazole ring significantly influenced the antimicrobial potency. The most active derivatives were further analyzed for their mechanism of action, revealing that the nitro group enhances hydrogen bonding interactions with target proteins .

Study 2: Structure-Activity Relationship (SAR)

Another research focused on the structure-activity relationship of similar compounds. It was found that the presence of electron-withdrawing groups like nitro significantly increased the biological activity by enhancing solubility and receptor binding affinity .

Q & A

Q. What are the standard synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how is purity ensured?

The synthesis typically involves coupling 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine with 5-nitrothiophene-2-carboxylic acid derivatives. A common method uses carbodiimide coupling agents (e.g., DCC or EDC) in anhydrous THF or DMF under nitrogen. Purification involves recrystallization from DMSO/ethanol mixtures or column chromatography (silica gel, ethyl acetate/hexane). Purity is validated via HPLC (>98%) and melting point determination (260–262°C) . Characterization includes 1H^1H-NMR (δ 7.68–8.15 ppm for aromatic protons) and IR (1714 cm1^{-1} for carbonyl) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1714 cm1^{-1}, nitro group at ~1520 cm1^{-1}).
  • NMR : 1H^1H-NMR confirms aromatic proton environments (e.g., doublets for 4-chlorophenyl at δ 7.68–7.95 ppm). 13C^{13}C-NMR detects carbonyl carbons at ~165 ppm .
  • HRMS : Validates molecular weight (e.g., [M]+^+ at m/z 350.9954) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antitubercular activity (MIC <10 µg/mL against Mycobacterium tuberculosis H37Rv) and antiproliferative effects in cancer cell lines (e.g., mean growth inhibition of 45–56% in NCI-60 panels). These activities are attributed to oxadiazole-mediated enzyme inhibition (e.g., FAK or mycobacterial targets) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points or solubility profiles?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) can clarify polymorphism or solvate formation, which may explain discrepancies. For example, variations in melting points (e.g., 260–262°C vs. 278–280°C in analogs) may arise from different crystal packing or hydrogen-bonding networks . SCXRD parameters (space group P21/cP2_1/c, unit cell dimensions) should be cross-validated with differential scanning calorimetry (DSC) .

Q. What strategies optimize the synthetic yield of this compound when scaling from milligram to gram quantities?

  • Solvent Selection : Replace DMF with THF to reduce side reactions.
  • Catalyst Screening : Use DMAP to enhance coupling efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hr) and improves yield by 15–20% .
  • In-line Analytics : Employ LC-MS to monitor intermediates and adjust stoichiometry dynamically .

Q. How does the nitrothiophene moiety influence structure-activity relationships (SAR) in antitumor applications?

The electron-withdrawing nitro group enhances electrophilicity, promoting interactions with cysteine residues in kinases (e.g., FAK). Comparative studies with non-nitrated analogs show a 3–5× reduction in IC50_{50} values, confirming its critical role. Docking simulations (AutoDock Vina) suggest π-π stacking with phenylalanine residues in active sites .

Q. What methodologies elucidate the compound’s mechanism of action in antimicrobial contexts?

  • Enzyme Inhibition Assays : Measure IC50_{50} against M. tuberculosis enoyl-ACP reductase (InhA) using NADH oxidation kinetics.
  • Resistance Studies : Serial passage in sub-MIC concentrations identifies mutations (e.g., InhA S94A), linking resistance to target modification .
  • Fluorescence Quenching : Titrate the compound with InhA to calculate binding constants (KdK_d) via Stern-Volmer plots .

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